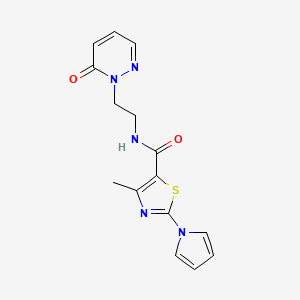

4-(4-Clorofenil)-1-(4-piridilcarbonil)tiosemicarbazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El derivado de tiosemicarbazida de la isoniazida (TSC-INH) es un compuesto novedoso conocido por sus potentes propiedades anticandídicas. Se deriva de la isoniazida, un fármaco antituberculoso conocido, y la tiosemicarbazida, un compuesto con diversas actividades biológicas. TSC-INH ha mostrado una promesa significativa en estudios preclínicos, particularmente en su capacidad para combatir infecciones fúngicas como la candidiasis .

Aplicaciones Científicas De Investigación

TSC-INH tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos heterocíclicos.

Biología: TSC-INH se estudia por sus propiedades antifúngicas y antibacterianas.

Medicina: El compuesto muestra potencial como agente anticandídico, particularmente en el tratamiento de infecciones causadas por especies de Candida.

Industria: TSC-INH se explora para su uso en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de TSC-INH involucra la reacción de condensación entre la isoniazida y la tiosemicarbazida. Esta reacción típicamente ocurre bajo condiciones suaves, a menudo en presencia de un catalizador ácido. La reacción se puede representar de la siguiente manera: [ \text{Isoniazida} + \text{Tiosemicarbazida} \rightarrow \text{TSC-INH} ]

Métodos de Producción Industrial: La producción industrial de TSC-INH sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: TSC-INH experimenta diversas reacciones químicas, que incluyen:

Oxidación: TSC-INH se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

Reducción: El compuesto se puede reducir a sus derivados de hidrazina correspondientes.

Sustitución: TSC-INH puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de tiosemicarbazida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con TSC-INH bajo condiciones básicas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de hidrazina y tiosemicarbazidas sustituidas .

Mecanismo De Acción

El mecanismo de acción de TSC-INH involucra su interacción con los componentes celulares fúngicos. Se cree que inhibe la síntesis de proteínas y enzimas esenciales en las especies de Candida, lo que lleva a la muerte celular. El compuesto se dirige a vías específicas involucradas en el metabolismo fúngico, lo que lo convierte en un agente antifúngico eficaz .

Compuestos Similares:

Isoniazida: Un fármaco antituberculoso conocido con propiedades antibacterianas.

Tiosemicarbazida: Conocida por sus amplias actividades biológicas, incluyendo propiedades antifúngicas y antibacterianas.

Comparación: TSC-INH combina las propiedades de la isoniazida y la tiosemicarbazida, lo que la hace única en su acción dual contra infecciones bacterianas y fúngicas. A diferencia de la isoniazida, que se dirige principalmente a Mycobacterium tuberculosis, TSC-INH muestra una actividad significativa contra las especies de Candida. En comparación con la tiosemicarbazida, TSC-INH tiene una estabilidad y biodisponibilidad mejoradas .

Comparación Con Compuestos Similares

Isoniazid: A well-known anti-tuberculosis drug with antibacterial properties.

Thiosemicarbazide: Known for its broad-spectrum biological activities, including antifungal and antibacterial properties.

Comparison: TSC-INH combines the properties of both isoniazid and thiosemicarbazide, making it unique in its dual action against bacterial and fungal infections. Unlike isoniazid, which primarily targets Mycobacterium tuberculosis, TSC-INH shows significant activity against Candida species. Compared to thiosemicarbazide, TSC-INH has enhanced stability and bioavailability .

Propiedades

IUPAC Name |

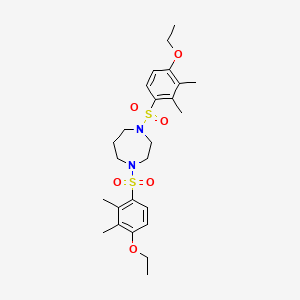

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPQDAPAFWTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

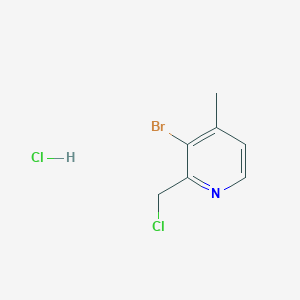

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

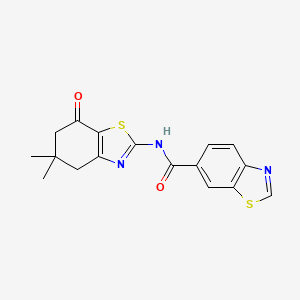

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

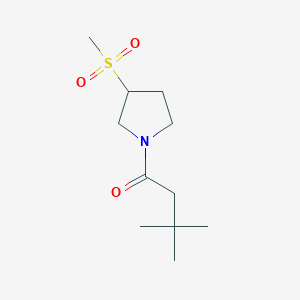

![N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2546563.png)

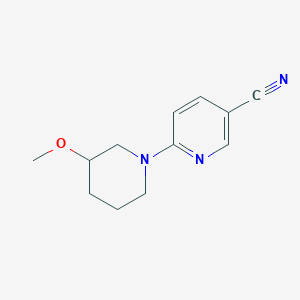

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)